![molecular formula C20H17N3O2S B2681128 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidine core structure linked to an acetamide group. The benzofuro[3,2-d]pyrimidine moiety is a fused ring system that combines a benzene ring, a furan ring, and a pyrimidine ring . The acetamide group consists of an acetyl group (CH3CO-) linked to an amide (-NH2).
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar benzofuro[3,2-d]pyrimidine derivatives has been reported. For instance, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzofuro[3,2-d]pyrimidine core structure and the acetamide group. The benzofuro[3,2-d]pyrimidine moiety, being an aromatic system, might undergo electrophilic aromatic substitution reactions. The acetamide group could participate in various reactions involving the carbonyl group or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzofuro[3,2-d]pyrimidine core structure and the acetamide group could influence its solubility, melting point, boiling point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown that compounds structurally related to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on the synthesis and characterization of novel heterocyclic compounds exhibiting antibacterial and antifungal activities. These compounds were assessed against a variety of pathogens, demonstrating significant antimicrobial potential, suggesting that related compounds could also possess valuable antimicrobial properties (Nunna et al., 2014).
Corrosion Inhibition
Another important application is in the field of corrosion science, where derivatives of acetamide, including those with sulfanyl groups, have been synthesized and evaluated as corrosion inhibitors. A study involving 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives showcased their efficiency in preventing corrosion in steel, indicating that similar compounds could be developed as protective agents in industrial applications (Yıldırım & Cetin, 2008).
PET Imaging Ligands
Compounds within this chemical class have also been explored for their potential as positron emission tomography (PET) imaging ligands. A notable example is the development of selective radioligands for imaging the translocator protein (18 kDa) with PET, which highlights the utility of such compounds in the diagnosis and study of neurological diseases (Dollé et al., 2008).
Enzyme Inhibition and Antitumor Activity
The structural manipulation of the core pyrimidine ring has been investigated for its effects on the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for cellular proliferation. Variations in the bridge region of these compounds have been shown to influence their inhibitory activities and, consequently, their antitumor effects. This suggests the potential for developing therapeutic agents based on this scaffold (Gangjee et al., 1995).
Propiedades
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-6-5-8-15(13(12)2)23-17(24)10-26-20-19-18(21-11-22-20)14-7-3-4-9-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNDJLWFZASQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
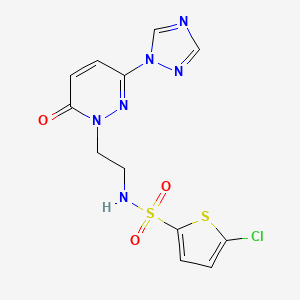
![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
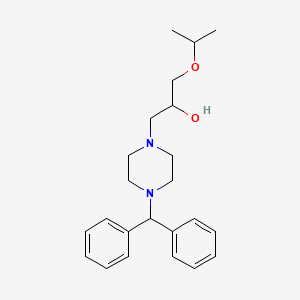
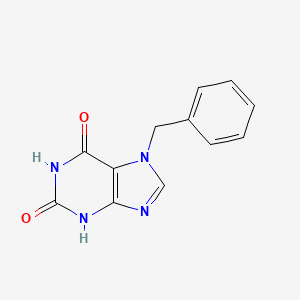
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)
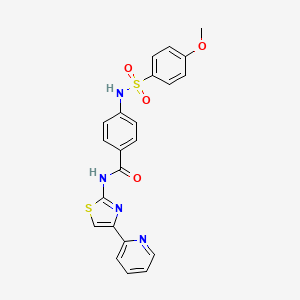
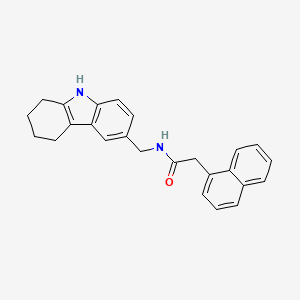
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)
![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
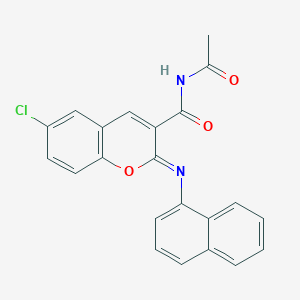

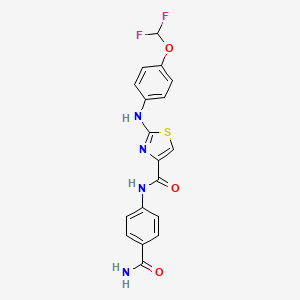
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
